molecular formula C19H21ClN2O2S B11658546 N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11658546
M. Wt: 376.9 g/mol
InChI Key: YLPOFKSCNPPNDG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the propanoylamino group is attached to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(propanoylamino)-benzothiophene-3-carboxamide
  • N-(4-chlorophenyl)-6-methyl-2-(acetylamino)-benzothiophene-3-carboxamide
  • N-(4-chlorophenyl)-6-methyl-2-(butanoylamino)-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its specific substitution pattern and the presence of the tetrahydrobenzothiophene core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21ClN2O2S/c1-3-16(23)22-19-17(14-9-4-11(2)10-15(14)25-19)18(24)21-13-7-5-12(20)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

YLPOFKSCNPPNDG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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